Rhosin (hydrochloride)
Overview
Description
Rhosin hydrochloride is a potent, specific inhibitor of the RhoA subfamily of Rho GTPases . It specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs), with a dissociation constant (Kd) of approximately 0.4 µM . It does not interact with Cdc42 or Rac1, nor the GEF, LARG . Rhosin hydrochloride has been shown to induce cell apoptosis .
Chemical Reactions Analysis
Rhosin hydrochloride has been shown to inhibit RhoA activity when used at concentrations of 10 and 30 µM . It selectively reduces the number and size of MCF-7 breast cancer cell mammospheres over MCF-10A non-cancerous cell mammospheres . A study on the structure-activity relationship analysis of Rhosin analogs revealed compounds that showed enhanced antiplatelet activity and suppressed RhoA activity and signaling .Physical And Chemical Properties Analysis
Rhosin hydrochloride is a solid compound with a molecular formula of C20H18N6O and a molecular weight of 394.9 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (5 mg/ml), but insoluble in PBS (pH 7.2) .Scientific Research Applications
Antiplatelet Agents
- Scientific Field : Hematology
- Application Summary : Rhosin, a RhoA GTPase inhibitor, has been identified as a potential new class of antiplatelet agents . It has been found to inhibit platelet spreading on fibrinogen and thrombin-induced platelet aggregation .
- Methods of Application : The study involved screening for Rhosin/G04 analogs in a chemical library using similarity and substructure searches . The active compounds were found to have a quinoline group optimally attached to the hydrazine at the 4-position and halogen substituents at the 7- or 8-position .
- Results : The study found that S-G04, an enantiomer of Rhosin/G04, is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation . The inhibitory effect is reversible, and S-G04 is capable of inhibiting diverse-agonist-stimulated platelet activation .
Tumor Cell Metastasis Inhibition
- Scientific Field : Oncology
- Application Summary : Rhosin has been found to suppress tumor cell metastasis through inhibition of the Rho/YAP pathway and expression of RHAMM and CXCR4 in melanoma and breast cancer cells .
- Methods of Application : The study investigated the mechanism of metastasis in highly metastatic melanoma and breast cancer cells, and the mechanism of inhibition of metastasis by rhosin .
- Results : Rhosin was found to suppress the RhoA and RhoC activation, the nuclear localization of YAP, but did not affect ERK1/2, Akt, or NF-κB activation in the highly metastatic cell lines B16BL6 and 4T1 . Treatment with rhosin inhibited lung metastasis in vivo .
Cardiac Fast Sodium Channel Regulation
- Scientific Field : Cardiology
- Application Summary : Rhosin has been suggested as a potential negative regulator of sodium channels cardiac isoform Na V 1.5 .
- Methods of Application : The study involved experiments with sharp microelectrode recordings in isolated right ventricular wall preparations .
- Results : The study found that narciclasine induced a significant reduction of action potential upstroke velocity after 2 hours of incubation .
Antiplatelet Agents
- Scientific Field : Hematology
- Application Summary : Rhosin, a RhoA GTPase inhibitor, has been identified as a potential new class of antiplatelet agents . It has been found to inhibit platelet spreading on fibrinogen and thrombin-induced platelet aggregation .
- Methods of Application : The study involved screening for Rhosin/G04 analogs in a chemical library using similarity and substructure searches . The active compounds were found to have a quinoline group optimally attached to the hydrazine at the 4-position and halogen substituents at the 7- or 8-position .
- Results : The study found that S-G04, an enantiomer of Rhosin/G04, is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation . The inhibitory effect is reversible, and S-G04 is capable of inhibiting diverse-agonist-stimulated platelet activation .
Tumor Cell Metastasis Inhibition
- Scientific Field : Oncology
- Application Summary : Rhosin has been found to suppress tumor cell metastasis through inhibition of the Rho/YAP pathway and expression of RHAMM and CXCR4 in melanoma and breast cancer cells .
- Methods of Application : The study investigated the mechanism of metastasis in highly metastatic melanoma and breast cancer cells, and the mechanism of inhibition of metastasis by rhosin .
- Results : Rhosin was found to suppress the RhoA and RhoC activation, the nuclear localization of YAP, but did not affect ERK1/2, Akt, or NF-κB activation in the highly metastatic cell lines B16BL6 and 4T1 . Treatment with rhosin inhibited lung metastasis in vivo .
Cardiac Fast Sodium Channel Regulation
- Scientific Field : Cardiology
- Application Summary : Rhosin has been suggested as a potential negative regulator of sodium channels cardiac isoform Na V 1.5 .
- Methods of Application : The study involved experiments with sharp microelectrode recordings in isolated right ventricular wall preparations .
- Results : The study found that narciclasine induced a significant reduction of action potential upstroke velocity after 2 hours of incubation .
Inhibition of RhoA in Platelet Activation
- Scientific Field : Hematology
- Application Summary : Rhosin, a RhoA GTPase inhibitor, has been found to inhibit platelet spreading on fibrinogen and thrombin-induced platelet aggregation . This suggests that Rhosin could be used as a potential antiplatelet agent .
- Methods of Application : The study involved screening for Rhosin/G04 analogs in a chemical library using similarity and substructure searches . The active compounds were found to have a quinoline group optimally attached to the hydrazine at the 4-position and halogen substituents at the 7- or 8-position .
- Results : The study found that S-G04, an enantiomer of Rhosin/G04, is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation . The inhibitory effect is reversible, and S-G04 is capable of inhibiting diverse-agonist-stimulated platelet activation .
Suppression of Tumor Cell Metastasis
- Scientific Field : Oncology
- Application Summary : Rhosin has been found to suppress tumor cell metastasis through inhibition of the Rho/YAP pathway and expression of RHAMM and CXCR4 in melanoma and breast cancer cells .
- Methods of Application : The study investigated the mechanism of metastasis in highly metastatic melanoma and breast cancer cells, and the mechanism of inhibition of metastasis by rhosin .
- Results : Rhosin was found to suppress the RhoA and RhoC activation, the nuclear localization of YAP, but did not affect ERK1/2, Akt, or NF-κB activation in the highly metastatic cell lines B16BL6 and 4T1 . Treatment with rhosin inhibited lung metastasis in vivo .
Regulation of Cardiac Fast Sodium Channel
- Scientific Field : Cardiology
- Application Summary : Rhosin has been suggested as a potential negative regulator of sodium channels cardiac isoform Na V 1.5 .
- Methods of Application : The study involved experiments with sharp microelectrode recordings in isolated right ventricular wall preparations .
- Results : The study found that narciclasine induced a significant reduction of action potential upstroke velocity after 2 hours of incubation .
Safety And Hazards
Future Directions
The future directions of Rhosin hydrochloride research are promising. A study identified a new generation of small-molecule RhoA inhibitors, including an enantiomer capable of broadly and reversibly modulating platelet activity . This suggests that Rhosin hydrochloride and its analogs could be potential therapeutic agents for conditions related to platelet activity .
properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhosin (hydrochloride) |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.